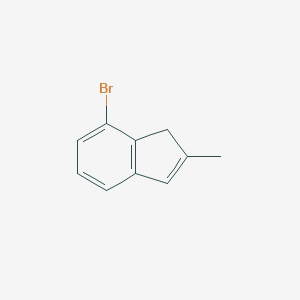

7-Bromo-2-methyl-1H-indene

Description

Significance of Indene (B144670) Scaffolds in Advanced Chemical Research

The indene scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a privileged structure in the field of chemical research. smolecule.comontosight.ai Its unique combination of aromatic and aliphatic characteristics provides a versatile platform for the synthesis of a wide array of complex molecules. researchgate.net This structural motif is not merely a synthetic curiosity; it is a recurring feature in numerous biologically active compounds and functional materials. ontosight.aiontosight.ai

The significance of indene scaffolds can be attributed to several key factors:

Biological Activity: Indene derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netontosight.ai The indane moiety, a saturated version of indene, is a core component of established pharmaceuticals such as the anti-inflammatory drug Sulindac and the HIV protease inhibitor Indinavir. researchgate.net This proven track record in medicinal chemistry fuels the ongoing exploration of novel indene-based therapeutic agents. tudublin.ie

Material Science Applications: Beyond the biological realm, indene derivatives are valuable in the development of advanced materials. ontosight.ai They serve as precursors in the production of polymers and are investigated for their potential in organic electronics and non-linear optical applications. ontosight.aimdpi.comencyclopedia.pub The specific electronic and photophysical properties of indene-containing molecules can be fine-tuned through chemical modification, opening doors to new technological advancements. cymitquimica.com

Synthetic Versatility: The indene core can be readily functionalized at various positions, allowing chemists to systematically modify its structure and, consequently, its properties. ontosight.aiontosight.ai This adaptability is crucial for creating libraries of compounds for screening and for optimizing the performance of materials.

The inherent potential of the indene scaffold, as evidenced by its presence in both natural products and synthetic drugs, establishes a strong foundation for the continued investigation of its derivatives. tudublin.iemdpi.com

Rationale for Investigation of 7-Bromo-2-methyl-1H-indene Derivatives

The focus on this compound stems from the strategic placement of its substituents—a bromine atom at the 7-position and a methyl group at the 2-position. smolecule.com This specific arrangement is not arbitrary; it is designed to impart unique chemical reactivity and to serve as a versatile building block for more complex molecules. cymitquimica.com

The primary motivations for investigating this compound derivatives include:

A Precursor for Retinoic Acid Receptor (RAR) Agonists: Research has identified this compound as a key intermediate in the synthesis of novel agonists for retinoic acid receptors. smolecule.com RARs are crucial regulators of cell differentiation and proliferation, making them important targets in cancer therapy. Derivatives of this compound have shown the ability to bind to these receptors and exhibit antiproliferative effects in cellular assays. smolecule.com

A Building Block for ansa-Metallocenes: This compound is utilized in the synthesis of ansa-zirconocenes, which are a class of catalysts important in olefin polymerization. smolecule.com The palladium-catalyzed reactions of this compound allow for the creation of specific ligand frameworks for these metallocene catalysts. smolecule.comsemanticscholar.org

Enhanced Synthetic Utility: The bromine atom at the 7-position is a key functional group that significantly influences the compound's reactivity. cymitquimica.com Bromine is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. smolecule.com This facilitates the introduction of a wide variety of other functional groups at this position. smolecule.com Furthermore, the bromine substituent enhances the electrophilic character of the aromatic ring, making it a valuable intermediate for cross-coupling reactions like the Suzuki coupling. cymitquimica.comsemanticscholar.org

The strategic combination of the indene core with bromo and methyl substituents provides a powerful tool for synthetic chemists. The methyl group can also influence the electronic properties and steric environment of the molecule, further contributing to its unique reactivity profile. The investigation of this compound and its derivatives is therefore driven by the potential to create novel compounds with tailored biological activities and catalytic properties.

Below is a data table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉Br | |

| Molecular Weight | 209.08 g/mol | |

| Physical State | Colorless to light yellow liquid | smolecule.com |

| Boiling Point | >200°C | smolecule.com |

| LogP | 4.33 | |

| Density | 1.4±0.1 g/cm³ | |

| Refractive Index | 1.607 |

Another table details some of the research applications of this compound:

| Application Area | Specific Use | Source |

| Medicinal Chemistry | Precursor for Retinoic Acid Receptor (RAR) Agonists | smolecule.com |

| Catalysis | Synthesis of ansa-zirconocenes for olefin polymerization | smolecule.comsemanticscholar.org |

| Organic Synthesis | Intermediate for cross-coupling reactions (e.g., Suzuki coupling) | cymitquimica.comsemanticscholar.org |

| Organic Synthesis | Substrate for nucleophilic substitution reactions | smolecule.com |

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSMHHJBFNVCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478926 | |

| Record name | 7-Bromo-2-methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880652-93-7 | |

| Record name | 7-Bromo-2-methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 2 Methyl 1h Indene and Its Derivatives

Halogenation and Alkylation Strategies

Direct functionalization of the indene (B144670) core through halogenation and methylation represents a fundamental approach to synthesizing substituted indenes.

The direct introduction of a bromine atom onto an indene or indane (2,3-dihydro-1H-indene) skeleton is a primary method for producing bromo-indene derivatives. The success of this approach depends heavily on controlling the reaction conditions to ensure desired regioselectivity. One common method involves the reaction of 2-methylindene with bromine under controlled conditions to yield 7-Bromo-2-methyl-1H-indene. smolecule.com

For the related indane systems, radical bromination is a frequently used alternative, often employing N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). This method demonstrates high regioselectivity, with bromination occurring almost exclusively at the C-1 position of the indane ring due to the superior stability of the resulting benzylic radical intermediate. Another approach involves the direct bromination of tetrahydro-1H-indene with NBS in the presence of lithium perchlorate (B79767) and acetic acid, which leads to dibromodiacetate derivatives. nih.gov

The introduction of a methyl group onto the indene ring is another key synthetic step. While direct methylation of the indene core can be challenging, specific precursors are often designed with the methyl group already in place. For instance, the synthesis of 4-aryl-substituted 2-methyl-1H-indanones, which are precursors to the corresponding indenes, starts from 4-bromo-2-methyl-1H-indanone. semanticscholar.orgresearchgate.net This indicates that the methyl group is incorporated early in the synthetic sequence, prior to the key aryl-coupling and dehydration steps.

Cross-Coupling Reactions in Indene Synthesis

Cross-coupling reactions, particularly the palladium-catalyzed Suzuki coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl substituents onto the indene framework.

A highly efficient, ligand-free palladium-catalyzed Suzuki coupling process has been developed for the synthesis of 4-aryl-substituted 2-methyl-1-indanones. semanticscholar.orgresearchgate.net This method involves the reaction of 4-bromo-2-methylindan-1-one with various arylboronic acids. semanticscholar.org The reaction is typically catalyzed by a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) and a base like potassium carbonate. semanticscholar.org Remarkably high, even quantitative, yields have been achieved with catalyst loadings as low as 0.005 mol% without the need for an inert atmosphere. semanticscholar.orgresearchgate.net

The table below summarizes the optimization of the Suzuki coupling reaction between 4-bromo-2-methylindan-1-one and phenylboronic acid. semanticscholar.org

| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.1 | K₂CO₃ | 80 | 1 | 17 |

| 2 | 0.1 | K₂CO₃ | 110 | 1 | 98 |

| 3 | 0.1 | KOH | 110 | 1 | 35 |

| 4 | 0.1 | Na₂CO₃ | 110 | 1 | 85 |

| 5 | 0.01 | K₂CO₃ | 110 | 1 | 98 |

| 6 | 0.005 | K₂CO₃ | 110 | 1 | 98 |

| 7 | 0.001 | K₂CO₃ | 110 | 3 | 53 |

Reaction conditions: 4-bromo-2-methylindan-1-one (0.2 mmol), phenylboronic acid (0.24 mmol), base, Pd(OAc)₂, TBAB in PEG400 (1 g).

The aryl-substituted indanones produced via Suzuki coupling are readily converted into the final indene derivatives through a two-step sequence. semanticscholar.org The first step is the reduction of the indanone's ketone group to a hydroxyl group, forming an indanol. This is commonly achieved using a reducing agent like sodium tetrahydroborate (NaBH₄). semanticscholar.orgsmolecule.com

The subsequent step is an acid-catalyzed dehydration of the indanol intermediate, which eliminates a molecule of water to form the double bond characteristic of the indene ring system. semanticscholar.orgsmolecule.com This reduction and dehydration procedure is highly efficient and can be performed on a multi-gram scale, yielding the desired 7-aryl-2-methyl-1H-indene products in high purity and excellent yields. semanticscholar.orgresearchgate.net

The table below shows the results for the synthesis of various 7-aryl-2-methyl-1H-indenes from their indanone precursors using this sequential reduction/dehydration method. semanticscholar.org

| Indanone Precursor (Aryl Group) | Reducing Agent | Dehydration Agent | Yield (%) |

| 4-Phenyl | NaBH₄ | p-TsOH | 95 |

| 4-(4-Fluorophenyl) | NaBH₄ | p-TsOH | 96 |

| 4-(4-Chlorophenyl) | NaBH₄ | p-TsOH | 93 |

| 4-(4-Methoxyphenyl) | NaBH₄ | p-TsOH | 92 |

| 4-(3,5-bis(Trifluoromethyl)phenyl) | NaBH₄ | p-TsOH | 98 |

p-TsOH = p-Toluenesulfonic acid

Cyclization and Rearrangement Pathways

The formation of the indene ring itself is often accomplished through intramolecular cyclization reactions. A variety of methods exist, catalyzed by different reagents.

One effective method is the Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes. acs.orgorganic-chemistry.org Using a catalytic amount of a strong acid like trifluoromethanesulfonic acid allows for the synthesis of diverse indene derivatives in good to excellent yields under mild conditions. acs.org

Another powerful strategy is the intramolecular Friedel–Crafts cyclization. For example, aryl-substituted allylic alcohols can be cyclized to form indenes using iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst. researchgate.net Similarly, the Nazarov cyclization, an electrocyclic reaction of divinyl ketones, can be employed. Chalcones, a type of α,β-unsaturated ketone, can undergo Nazarov cyclization in the presence of trifluoroacetic acid to produce 1-indanones, which are direct precursors to indenes. beilstein-journals.org More recently, silver(I) has been used to promote a domino reaction sequence involving the electrocyclic ring-opening of gem-dibromocyclopropanes followed by a 4π-electrocyclic ring-closing to yield 2-bromo-1-aryl-1H-indenes. acs.orgresearchgate.net

Cyclization Reactions Involving Substituted Cinnamaldehydes

A metal-free approach utilizing Brønsted acids offers an atom-economical pathway to functionalized indenes from readily available starting materials. organic-chemistry.org This method involves the reaction between cinnamaldehydes and sulfonamides. organic-chemistry.org In a related strategy, the cyclization of (E)-2-alkylcinnamaldehydes, via their in situ generated dimethyl acetals, can be catalyzed by iron(III) chloride to produce 1-methoxy-2-alkyl-1H-indenes in good to high yields. organic-chemistry.org These intermediates can subsequently be converted to the corresponding 2-alkylindanones. organic-chemistry.org

Furthermore, the cyclization of diaryl- and alkyl aryl-1,3-dienes catalyzed by a Brønsted acid like trifluoromethanesulfonic acid provides a mild and efficient route to a variety of substituted indenes. acs.org Lewis acid-catalyzed cyclization of specific propanoyl chlorides has also been employed to synthesize 4-/7-bromo-2-methyl-1H-indenes, showcasing the versatility of cyclization strategies in accessing this class of compounds.

Oxidative Ring Opening/Reductive Ring Closing Protocols for Indene-Derived Scaffolds

A powerful strategy for transforming indene frameworks into other valuable heterocyclic structures involves an oxidative ring opening followed by a reductive ring-closing sequence. nih.govresearchgate.net This protocol typically begins with the oxidative cleavage of the double bond within the indene ring system, often through ozonolysis, to generate reactive dicarbonyl intermediates. nih.govresearchgate.netrsc.org

Subsequent treatment of these intermediates with primary amines under reductive amination conditions facilitates a ring-closing reaction, leading to the formation of novel azaheterocycles. nih.govresearchgate.net For instance, using chiral α-methylbenzylamine in this sequence allows for the stereocontrolled synthesis of tetrahydroisoquinoline derivatives. nih.gov This methodology provides a versatile route to expand the five-membered ring of indene into six-membered nitrogen-containing heterocycles, demonstrating a valuable transformation for generating molecular diversity. nih.govresearchgate.net

Design and Preparation of Retinoic Acid Receptor Agonist Precursors

Indene derivatives have emerged as promising scaffolds for the development of novel retinoic acid receptor (RAR) agonists. nih.govnih.gov Specifically, this compound serves as a key precursor in the synthesis of compounds designed to target RARα, a receptor implicated in cellular differentiation and proliferation, making it a significant target in cancer therapy. nih.govnih.govsmolecule.com

The synthesis of these potential therapeutic agents often involves multi-step sequences starting from substituted indenes. For example, a series of novel indene-derived RARα agonists have been synthesized and evaluated, demonstrating that these compounds can exhibit moderate binding affinity and potent antiproliferative activity. nih.govnih.gov The synthetic strategies employed highlight the importance of the indene core as a stable and modifiable platform for creating derivatives with potential pharmacological applications. nih.gov

Synthesis of Ansa-Zirconocene Ligands

This compound is a crucial building block in the synthesis of ansa-zirconocene ligands. smolecule.com These ligands are essential components of catalysts used in olefin polymerization. acs.org The synthesis of these complex ligands often utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Murahashi protocols. acs.org

In these reactions, the bromo-substituted indene can be coupled with various aryl partners to generate aryl-substituted indenes. acs.org These resulting indenes are then further elaborated to form the final ansa-metallocene complexes. acs.org For instance, this compound can be used to create bis(2-methyl-4-arylindenyl)dimethylsilane ligands through palladium-catalyzed reactions. smolecule.com The stereoselective synthesis of these ansa-zirconocene derivatives is critical for controlling the properties of the resulting polymers. researchgate.net

Reactivity and Mechanistic Investigations of 7 Bromo 2 Methyl 1h Indene

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 7-position of 7-Bromo-2-methyl-1H-indene is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. smolecule.com This allows for the replacement of the bromine atom with various nucleophiles, providing a pathway to a diverse range of functionalized indene (B144670) derivatives. For instance, reactions with nucleophiles like sodium methoxide (B1231860) can lead to the substitution of the bromine atom.

These substitution reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures. The amenability of the bromine atom to be displaced is a key feature that is often exploited in the synthesis of targeted molecules. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reference |

| Sodium Methoxide | 7-Methoxy-2-methyl-1H-indene | |

| Amines | 7-Amino-2-methyl-1H-indene derivatives | smolecule.com |

| Hydroxides | 7-Hydroxy-2-methyl-1H-indene | smolecule.com |

Electrophilic and Radical Addition Reactions at the Indene Ring

The double bond within the cyclopentene (B43876) ring of the indene system is a site of reactivity towards electrophiles and radicals. smolecule.com Electrophilic addition reactions are initiated by the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate then reacts with a nucleophile to give the final addition product. libretexts.org For example, the reaction with hydrogen halides (HBr, HCl, HI) or water (in the presence of an acid catalyst) can occur at the double bond. libretexts.org

Radical addition reactions can also take place at the double bond under appropriate conditions, such as in the presence of a radical initiator. smolecule.com The specific regiochemistry and stereochemistry of these addition reactions can be influenced by the steric and electronic properties of the substituents on the indene ring.

Electrophilic Aromatic Substitution on the Indene Core

The benzene (B151609) ring of the indene core can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic part of the molecule. cymitquimica.com The bromine atom and the alkyl group attached to the fused ring system influence the regioselectivity of these reactions. The bromine atom is generally an ortho-, para-directing deactivator, while the alkyl portion of the fused ring is an activating group. The interplay of these electronic effects, along with steric considerations, determines the position of electrophilic attack.

A notable application of this reactivity is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. smolecule.com In these processes, the bromine atom readily participates in oxidative addition to a palladium(0) complex, enabling the formation of new carbon-carbon bonds with a wide array of aryl-substituted indenes. smolecule.comsemanticscholar.org

Cycloaddition Reactions (e.g., Diels-Alder) of the Indene System

The indene system, containing a conjugated diene-like fragment within its structure, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netresearchgate.net In these reactions, the indene can act as the diene component, reacting with a dienophile to form a new six-membered ring. The feasibility and efficiency of these reactions depend on the electronic nature of both the indene and the dienophile.

For instance, the reaction of indene derivatives with dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of complex polycyclic structures. rsc.orgcdnsciencepub.com The presence of the bromine atom on the aromatic ring can influence the reactivity of the diene system through its electronic effects. d-nb.info

Oxidative and Reductive Transformations of Indene Derivatives

Indene derivatives can undergo various oxidative and reductive transformations. Oxidation reactions can target the double bond of the cyclopentene ring or the benzylic positions. For example, oxidation with reagents like potassium permanganate (B83412) can lead to the formation of ketones or carboxylic acids.

Reduction reactions can also be performed on the indene system. The double bond can be hydrogenated to form the corresponding indane derivative. Furthermore, the bromine atom can be removed through reductive dehalogenation, yielding 2-methyl-1H-indene. A common method for synthesizing this compound involves the reduction of the corresponding indanone precursor using sodium borohydride, followed by dehydration. smolecule.comchemicalbook.com

Table 2: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Product Type | Reference |

| Oxidation | Potassium permanganate | Ketones, Carboxylic acids | |

| Reduction of double bond | H₂/Catalyst | 2-Methylindane derivative | |

| Reductive dehalogenation | Various reducing agents | 2-Methyl-1H-indene | |

| Reduction of indanone | Sodium borohydride | Indanol | smolecule.comchemicalbook.com |

This table provides a general overview of possible transformations. Specific reaction conditions and outcomes may vary.

Influence of Bromine Atom on Reactivity via Electron-Withdrawing Effects

The bromine atom at the 7-position significantly influences the reactivity of the entire molecule through its electron-withdrawing inductive effect. smolecule.com This effect polarizes the indene framework, which can deactivate the aromatic ring towards electrophilic attack while simultaneously making specific positions more susceptible to nucleophilic attack. smolecule.com

The electron-withdrawing nature of the bromine atom enhances the electrophilic character of the compound, making it a valuable intermediate in various organic syntheses. cymitquimica.com This property is particularly important in facilitating reactions such as nucleophilic substitution at the bromine-bearing carbon and in directing the regioselectivity of other reactions on the indene core. smolecule.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 7-Bromo-2-methyl-1H-indene, 1H, 13C, and two-dimensional NMR techniques are employed for a comprehensive structural assignment. researchgate.netnih.gov

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of these signals provide a detailed map of the proton framework. chemicalbook.com

The aromatic region of the spectrum shows signals for the three protons on the bromo-substituted benzene (B151609) ring. The proton at position 5 appears as a multiplet, while the protons at positions 4 and 6 present as doublets of doublets, indicative of their coupling to adjacent protons. chemicalbook.com In the five-membered ring, a multiplet corresponding to the vinylic proton at position 3 is observed. The allylic protons at the 1-position appear as a multiplet, and the methyl group protons at position 2 resonate as a sharp singlet. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.23 | dd | J=7.9 Hz, J=1.0 Hz | H-6 |

| 7.18 | dd | J=7.4 Hz, J=1.0 Hz | H-4 |

| 7.10 | m | - | H-5 |

| 6.51 | m | - | H-3 |

| 3.28 | m | - | H-1 (CH₂) |

| 2.17 | s | - | 2-Methyl (CH₃) |

Data sourced from ChemicalBook, based on analysis in deuterated chloroform (B151607) (CDCl₃). Multiplicity codes: s = singlet, dd = doublet of doublets, m = multiplet.

Complementing the proton data, ¹³C NMR spectroscopy identifies the unique carbon environments within the molecule. The spectrum for this compound displays ten distinct signals, corresponding to its ten carbon atoms. chemicalbook.com The chemical shifts provide information about the type of carbon atom (aromatic, vinylic, allylic, or aliphatic).

The aromatic carbons, including the carbon atom bonded to the bromine (C-7), resonate at characteristic downfield shifts. The vinylic carbons (C-2 and C-3) and the allylic carbon (C-1) appear at intermediate chemical shifts, while the methyl carbon (2-Me) is found in the upfield region of the spectrum. chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com

| Chemical Shift (δ, ppm) | Assignment |

| 147.3 | C-7a |

| 146.8 | C-3a |

| 143.3 | C-2 |

| 128.2 | C-3 |

| 127.1 | C-5 |

| 126.6 | C-6 |

| 118.7 | C-4 |

| 118.3 | C-7 |

| 44.2 | C-1 |

| 16.7 | 2-Methyl |

Data sourced from ChemicalBook, based on analysis in deuterated chloroform (CDCl₃). Assignments are inferred from typical chemical shift values.

To unambiguously confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity within proton spin systems, such as the aromatic ring protons and the protons within the five-membered ring. researchgate.netnih.gov

HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This technique is crucial for definitively assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum.

These 2D techniques provide a robust and detailed picture of the molecular structure, confirming the connectivity and assignments of both the carbon skeleton and its attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₀H₉Br, with a calculated molecular weight of approximately 209.09 g/mol . sigmaaldrich.comnih.gov

Upon ionization in a mass spectrometer, this compound forms a molecular ion ([M]⁺•) whose mass-to-charge ratio (m/z) confirms the molecular weight. The presence of a bromine atom is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺• and [M+2]⁺•), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Key fragmentation pathways include the loss of the bromine atom to form a stable indenyl cation, and the subsequent loss of a methyl group.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion | Description |

| 208 | 210 | [C₁₀H₉Br]⁺• | Molecular Ion ([M]⁺•) |

| 129 | 129 | [C₁₀H₉]⁺ | Loss of Bromine radical ([M-Br]⁺) |

| 114 | 114 | [C₉H₆]⁺ | Loss of Bromine and Methyl radical ([M-Br-CH₃]⁺) |

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and identifying volatile and semi-volatile compounds within a mixture. In the context of synthesizing this compound, GC-MS can be used to monitor reaction progress, identify byproducts, and assess the purity of the final product. notulaebotanicae.roniscpr.res.in

In a typical GC-MS analysis, the sample mixture is vaporized and separated on a capillary column. This compound would elute at a specific retention time based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, which generates a unique mass spectrum, allowing for its positive identification by comparison to a spectral library or a known standard. arcjournals.org

For mixtures containing non-volatile, polar, or thermally unstable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. acs.org This technique separates components in a liquid mobile phase before they are introduced into the mass spectrometer. LC-MS is particularly useful in medicinal chemistry and metabolic studies where parent compounds and their metabolites need to be identified in complex biological matrices. scispace.com

High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements. google.com This allows for the determination of the elemental composition of this compound and its fragments with high confidence, further solidifying its structural identification in complex samples.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are indispensable for identifying functional groups and providing information about molecular structure and conformation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis.

Although a specific experimental IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its structure and data from similar compounds. researchgate.netscialert.net The key functional groups include the aromatic ring, the five-membered ring with a double bond, the C-Br bond, and the methyl group.

Expected IR Absorption Bands for this compound:

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region. scialert.net

Aliphatic C-H Stretch: Absorptions corresponding to the methyl group (CH₃) and the methylene (B1212753) group (CH₂) in the indene (B144670) ring are expected in the 2850-2975 cm⁻¹ range. scialert.net

C=C Stretch: Aromatic ring and the indene double bond stretching vibrations typically appear in the 1450-1620 cm⁻¹ region. scialert.net

C-H Bending: In-plane and out-of-plane bending vibrations for aromatic and aliphatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 680 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2975 - 2850 | Medium to Strong |

| C=C Stretch (Aromatic and Alkene) | 1620 - 1450 | Medium to Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Bending | ~1450 and ~1375 | Medium |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

| C-Br Stretch | 680 - 500 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often results in vibrations that are weak in IR being strong in Raman, and vice versa. For instance, C=C and C-C stretching vibrations of the aromatic ring are typically strong and well-defined in Raman spectra. scialert.net

No experimental Raman spectrum for this compound has been documented in the searched sources. However, one would expect to observe strong signals for the aromatic ring vibrations and the C=C double bond. scialert.net

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). nih.gov This enhancement allows for the detection of trace amounts of material and can provide information about the molecule's orientation on the surface. A SERS study of this compound could reveal which parts of the molecule interact most strongly with the metal surface, likely involving the π-system of the indene ring or the lone pairs of the bromine atom. nih.gov

Electronic Spectroscopy and Redox Potential Assessment

Electronic spectroscopy and electrochemistry provide insights into the electronic structure, conjugation, and redox properties of a molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, the most significant electronic transitions are π → π*. The position of the maximum absorbance (λmax) and the intensity of the absorption are characteristic of the molecule's electronic structure.

While a UV-Vis spectrum for this compound is not available, data for the related compound 2,3-dihydro-5-methyl-1H-indene shows absorption maxima around 265 and 273 nm. nist.gov The conjugated system in this compound is expected to result in similar π → π* transitions. The presence of the bromine atom, a halogen substituent, may cause a slight red-shift (bathochromic shift) in the absorption maxima due to its electron-donating lone pairs participating in resonance, and a potential increase in the absorption intensity (hyperchromic effect). The methyl group, being a weak electron-donating group, would likely have a minimal effect on the spectrum.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of a species. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, one can determine the oxidation and reduction potentials of the molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

There are no published experimental cyclic voltammetry studies for this compound. A CV analysis would be expected to show an irreversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the π-system of the indene ring. The bromine and methyl substituents would influence the exact potential at which this occurs. The oxidation potential would provide an experimental measure of the HOMO energy level. Reduction is less likely to be observed within typical solvent windows as it would involve adding an electron to the high-energy antibonding π* orbitals. Computational studies on related indene derivatives have been used to calculate parameters like ionization potential and electron affinity, which correlate with the redox potentials that would be measured by CV. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of solid materials. For this compound, which is a solid at room temperature, XRD analysis can provide precise information about its crystal lattice, including lattice parameters, space group, and the arrangement of atoms within the crystal. sigmaaldrich.com

Table 1: Analogous Crystallographic Data for a Related Brominated Indenone

| Parameter | Value (for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one) |

| Chemical Formula | C₁₁H₁₁BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9132 (4) |

| b (Å) | 13.0109 (6) |

| c (Å) | 10.5919 (5) |

| α (°) | 90 |

| β (°) | 109.933 (2) |

| γ (°) | 90 |

| Volume (ų) | 1025.13 (9) |

| Z | 4 |

| Data sourced from a study on a related brominated indenone derivative, providing an example of typical crystallographic parameters. iucr.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS can be utilized to confirm the presence and quantify the atomic concentration of bromine, carbon, and any surface contaminants.

The binding energy of the core electrons is characteristic of the element and its chemical environment. For brominated organic compounds, the Br 3d peak is of particular interest. In studies of brominated activated carbon, the Br 3d peak position was used to differentiate between covalently bonded bromine and physisorbed bromine or hydrogen bromide. nih.gov For this compound, the Br 3d spectrum would be expected to show a doublet corresponding to the Br 3d₅/₂ and Br 3d₃/₂ spin-orbit components, with binding energies characteristic of a C-Br covalent bond. Analysis of brominated graphene has shown that C-Br bonds can be identified with prominent Br 3d peaks at approximately 70.5 eV (3d₅/₂) and 72.0 eV (3d₃/₂). researchgate.net Similar binding energies would be expected for this compound.

The C 1s spectrum would be more complex, with different peaks corresponding to the various carbon environments within the molecule (aromatic, aliphatic, and the carbon directly bonded to bromine). High-resolution XPS can resolve these different carbon species, providing a detailed understanding of the surface chemistry.

Table 2: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~284-286 | Aromatic C-C/C-H, Aliphatic C-C, C-Br |

| Bromine | Br 3d | ~70-72 | C-Br covalent bond |

| Values are approximate and based on data from analogous brominated organic compounds. nih.govresearchgate.net |

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification, and analysis of this compound, ensuring its purity and identifying any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common method for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. The high lipophilicity of the compound, suggested by an estimated LogP of 4.33, indicates that a high percentage of organic solvent in the mobile phase would be required for elution.

The separation of enantiomers of chiral indene derivatives is also achievable using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the resolution of a wide range of racemic compounds. csfarmacie.czrsc.org For related chiral compounds, such as (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine, chiral HPLC with cellulose-based columns is employed to separate the enantiomers.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC, resulting in significantly faster analysis times and improved resolution. This technique is particularly advantageous for high-throughput screening and for the analysis of complex mixtures, such as identifying impurities in pharmaceutical intermediates. mdpi.comencyclopedia.pub The analysis of indene derivatives has been shown to be amenable to UPLC, offering rapid and efficient separations. mdpi.com An established UPLC method for a related compound could involve a C18 column with a fast gradient elution.

Table 3: Comparison of Typical HPLC and UPLC Parameters

| Parameter | HPLC | UPLC |

| Column Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |

| Flow Rate | 1-2 mL/min | 0.2-0.5 mL/min |

| Back Pressure | 1000-4000 psi | 6000-15000 psi |

| Run Time | 10-30 min | 1-5 min |

| Solvent Consumption | Higher | Lower |

The coupling of HPLC with spectroscopic detectors, known as hyphenation, provides a powerful tool for the structural elucidation of unknown compounds in complex mixtures. HPLC-NMR combines the separation power of HPLC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com This technique allows for the direct acquisition of NMR spectra of individual components as they elute from the HPLC column.

For the analysis of this compound and its potential impurities or degradation products, HPLC-NMR could be invaluable. It would enable the unambiguous identification of these species without the need for laborious isolation. nih.gov The use of HPLC-SPE-NMR, where analytes are trapped on a solid-phase extraction (SPE) cartridge after separation and before being eluted into the NMR spectrometer with a deuterated solvent, further enhances the sensitivity of the technique, allowing for the analysis of minor components. chromatographyonline.com

Other Advanced Analytical Methodologies

Beyond the aforementioned techniques, other advanced analytical methods can be employed for a more comprehensive characterization of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile halogenated hydrocarbons. researchgate.net Given the boiling point of related indene derivatives, GC-MS could be a suitable method for the analysis of this compound, providing information on its molecular weight and fragmentation pattern, which aids in its identification.

Elemental Microanalysis

Elemental microanalysis is a fundamental analytical technique used to determine the mass fractions of elements within a compound. For this compound, this analysis provides experimental validation of its empirical and molecular formula, C₁₀H₉Br. The theoretical elemental composition can be calculated from its molecular weight of 209.09 g/mol . sigmaaldrich.comnih.gov

Theoretical Composition

The expected weight percentages of carbon, hydrogen, and bromine in this compound are presented in the table below. These values serve as a benchmark for comparison with experimental results obtained from combustion analysis for carbon and hydrogen, and typically through other methods like titration or mass spectrometry for the halogen content.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 57.44 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.35 |

| Bromine | Br | 79.90 | 1 | 79.90 | 38.21 |

| Total | 209.09 | 100.00 |

In a typical experimental procedure, a small, precisely weighed sample of the compound would be subjected to high-temperature combustion. The resulting carbon dioxide and water are collected and measured to determine the percentages of carbon and hydrogen. The bromine content is often determined by other means, such as Schöniger flask combustion followed by titration. A close correlation between the experimental and theoretical values would confirm the purity and elemental composition of the synthesized this compound. While specific experimental data for this compound is not publicly available, a purity of 97% has been reported by commercial suppliers. sigmaaldrich.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. chemicalbook.com As this compound is a diamagnetic molecule with all its electrons paired in its ground state, it would not be expected to produce an EPR signal.

However, EPR spectroscopy could be a valuable tool for studying radical species derived from this compound. For instance, if the compound were subjected to conditions that lead to the formation of a radical cation or anion, or if it were used as a precursor in a reaction involving radical intermediates, EPR could provide significant insights into the electronic structure of these paramagnetic species.

Hypothetical EPR Analysis of a 7-Bromo-2-methyl-1H-indenyl Radical

If a radical of this compound were generated, its EPR spectrum would be characterized by several key parameters:

g-factor: The g-factor would provide information about the electronic environment of the unpaired electron. For organic radicals, the g-factor is typically close to that of a free electron (g ≈ 2.0023). Deviations from this value can indicate the extent of spin-orbit coupling, which would be influenced by the presence of the heavy bromine atom.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (¹H, ¹³C, ⁷⁹Br, and ⁸¹Br) would result in hyperfine splitting of the EPR signal. The magnitude of the hyperfine coupling constants (A) is proportional to the spin density of the unpaired electron at the position of the interacting nucleus. Analysis of the splitting pattern would allow for the mapping of the spin density distribution across the molecule, revealing how the unpaired electron is delocalized over the indenyl ring system and influenced by the methyl and bromo substituents.

While no specific EPR studies on radicals of this compound are available, research on other brominated organic radicals has demonstrated the utility of this technique in elucidating their electronic structure. researchgate.netacs.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. For this compound, XAS at the bromine K-edge (around 13.47 keV) could provide detailed information about the bromine atom's environment.

XAS is typically divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): The XANES region, which encompasses the absorption edge and extends for about 50 eV beyond it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The position of the bromine K-edge is influenced by its effective charge; for organobromine compounds, the edge position can help to confirm the covalent nature of the C-Br bond. The features in the XANES spectrum are also characteristic of the type of carbon atom bonded to the bromine (e.g., aromatic vs. aliphatic), providing a fingerprint of the bromine's chemical environment. nih.govru.nl

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations that appear at energies above the XANES region. Analysis of these oscillations can yield precise information about the local atomic structure around the absorbing bromine atom, including:

Bond Distances: The Br-C bond length can be determined with high precision.

Coordination Numbers: The number of nearest-neighbor atoms (in this case, one carbon atom) can be confirmed.

Types of Neighboring Atoms: The analysis can distinguish between different types of neighboring atoms based on their backscattering properties.

Studies on other organobromine compounds have shown that EXAFS can effectively differentiate between aliphatic and aromatic C-Br bonds, with the latter typically being shorter. nih.govru.nl In the case of this compound, XAS would be expected to confirm the presence of a single C-Br bond to an aromatic carbon atom within the indenyl ring.

The table below summarizes the kind of information that could be obtained from a hypothetical XAS analysis of this compound.

| Spectroscopic Region | Parameter | Information Obtainable for this compound |

| XANES | Edge Position | Confirmation of the oxidation state of bromine. |

| Pre-edge/Edge Features | Information on the geometry and covalent character of the C-Br bond. | |

| EXAFS | Frequency of Oscillations | Determination of the Br-C bond distance. |

| Amplitude of Oscillations | Determination of the coordination number (expected to be 1). |

Although no specific XAS data has been published for this compound, the technique remains a potent, albeit specialized, method for its detailed structural characterization. researchgate.netaps.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For 7-Bromo-2-methyl-1H-indene, DFT calculations would typically be employed to optimize the molecular geometry and to compute various electronic properties that govern its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In the case of this compound, the electron-withdrawing nature of the bromine atom at the 7-position is expected to lower the energy of both the HOMO and LUMO as compared to the parent 2-methyl-1H-indene. The methyl group at the 2-position, being weakly electron-donating, would slightly raise these energy levels. The interplay of these substituents dictates the final electronic properties. DFT can also be used to generate electron density maps and molecular electrostatic potential (MEP) maps, which visualize the electron distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Indenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1H-Indene (Reference) | -5.8 | -0.9 | 4.9 |

| 2-Methyl-1H-indene | -5.7 | -0.8 | 4.9 |

| 7-Bromo-1H-indene | -6.0 | -1.2 | 4.8 |

| This compound | -5.9 | -1.1 | 4.8 |

Note: The values for this compound are hypothetical and extrapolated from general substituent effects for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. While the indene (B144670) ring system is relatively rigid, the substituents and the methylene (B1212753) group in the five-membered ring allow for some degree of flexibility.

MD simulations can model the behavior of this compound in different environments, revealing preferred conformations and the dynamics of its interactions. For instance, in a solution, MD can show how solvent molecules arrange themselves around the solute and how this solvation shell fluctuates. In the context of materials science, MD simulations could predict how molecules of this compound would pack in a solid state, which is crucial for determining material properties. Studies on other indene derivatives have used MD simulations to understand their orientation and binding energy on surfaces. researchgate.net

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

Given that the indene scaffold is present in various biologically active compounds, molecular docking studies could be performed to explore the potential of this compound as a ligand for various receptors. acs.org The docking process would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding energy for different orientations. The results would highlight the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. Virtual screening would involve docking a large library of compounds, including this compound, against a specific target to identify promising lead compounds.

Structure-Property Relationship (SPR) Analysis of Substituent Effects

The chemical and physical properties of this compound are significantly influenced by its substituents. A structure-property relationship analysis helps in understanding these influences.

Semi-Empirical Molecular Orbital Theory for Electronic Properties

Semi-empirical molecular orbital methods, such as AM1, PM3, or MNDO, offer a faster, albeit less accurate, alternative to ab initio quantum chemical calculations for predicting electronic properties. uni-muenchen.dewikipedia.org These methods use parameters derived from experimental data to simplify the complex calculations of molecular orbitals and their energies.

For this compound, semi-empirical methods could be used to quickly estimate properties like heat of formation, dipole moment, and the energies of molecular orbitals. While not as precise as DFT, these methods are useful for studying large systems or for performing preliminary calculations before undertaking more computationally expensive studies. A study on Schiff base derivatives of 5,6-dinitro-1H-indene-1,3(2H)-dione utilized the PM3 method to investigate their structural and electronic properties, demonstrating the utility of semi-empirical methods for this class of compounds. researchgate.net

Medicinal Chemistry and Biological Activity

The indene ring system, a key feature of this compound, is recognized as a "privileged structure" in medicinal chemistry. This means that this molecular framework is capable of binding to multiple biological targets, making it a valuable starting point for the design of novel therapeutic agents. The presence of a bromine atom and a methyl group on the indene ring, as in this compound, offers specific chemical properties and opportunities for further molecular modifications to enhance biological activity and target specificity.

Retinoic Acid Receptor Agonists and Modulators

Retinoic acid receptors (RARs) are a type of nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis. nih.gov The modulation of RAR activity is a key strategy in the treatment of various diseases, including cancer. While studies specifically detailing this compound as an RAR agonist or modulator are not available, the broader class of indene derivatives has been investigated for this purpose. The structural framework provided by the indene core is amenable to the chemical modifications necessary to create molecules that can interact with the ligand-binding domain of RARs. mdpi.com The development of selective RAR agonists and antagonists is an active area of research, with the goal of creating therapies with improved efficacy and reduced side effects. nih.govmdpi.com

Anticancer Potential and Antiproliferative Effects

Derivatives of the indene scaffold have demonstrated notable potential as anticancer agents. The versatility of the indene ring allows for the synthesis of a wide array of compounds with diverse mechanisms of antiproliferative activity.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of angiogenesis. nih.gov These compounds have shown the ability to interfere with the formation of new blood vessels, thereby potentially cutting off the nutrient supply to tumors and inhibiting their growth. nih.gov Furthermore, some of these derivatives have also been found to inhibit tumor metastasis, a key factor in cancer mortality. nih.gov

A common mechanism by which anticancer agents exert their effects is by inducing cell cycle arrest and apoptosis (programmed cell death). Certain dihydro-1H-indene derivatives have been shown to cause cell cycle arrest at the G2/M phase, which is a critical checkpoint in cell division. nih.gov This disruption of the cell cycle can ultimately lead to the induction of apoptosis in cancer cells. mdpi.com The ability to trigger these cellular processes is a hallmark of many effective cancer therapies. nih.gov

Microtubules are essential components of the cellular cytoskeleton and play a vital role in cell division. They are formed by the polymerization of tubulin proteins. The inhibition of tubulin polymerization is a clinically validated strategy for cancer treatment. rsc.org A series of novel dihydro-1H-indene derivatives have been developed as tubulin polymerization inhibitors. nih.gov These compounds bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. nih.gov

| Compound Class | Mechanism of Action | Biological Effect |

| Dihydro-1H-indene derivatives | Inhibition of angiogenesis | Prevents formation of new blood vessels, inhibiting tumor growth |

| Dihydro-1H-indene derivatives | Induction of cell cycle arrest at G2/M phase | Halts cell division |

| Dihydro-1H-indene derivatives | Induction of apoptosis | Triggers programmed cell death in cancer cells |

| Dihydro-1H-indene derivatives | Tubulin polymerization inhibition | Disrupts microtubule formation, leading to cell cycle arrest |

The development of cancer is driven by mutations and dysregulation of key cellular signaling pathways. The indene scaffold has been utilized to create compounds that target these oncologic pathways. While specific examples directly originating from this compound are not detailed in the literature, the general strategy involves designing indene derivatives that can selectively inhibit proteins or enzymes that are critical for cancer cell survival and proliferation. This targeted approach aims to develop more effective and less toxic cancer therapies.

Anti-inflammatory Agents and 5-Lipoxygenase Inhibition

The indene nucleus is a core component of several compounds investigated for their anti-inflammatory properties. For instance, Sulindac, a non-steroidal anti-inflammatory drug (NSAID), features an indene moiety. Research into derivatives of the indene structure has shown potential for inhibiting key inflammatory pathways.

While direct studies on this compound as a 5-lipoxygenase (5-LOX) inhibitor were not identified, the broader class of indene-containing compounds has been explored for this activity. 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The inhibition of this enzyme is a therapeutic strategy for inflammatory conditions. A structure-activity relationship (SAR) study on a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives revealed that the presence of a bromine atom on the indole ring was critical for potent and balanced inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Replacing the bromine with other groups, such as hydrogen, chlorine, fluorine, methyl, or methoxy (B1213986), led to a significant decrease in inhibitory activity nih.gov. This highlights the potential importance of halogen substitution in designing dual COX/LOX inhibitors based on an indene-related scaffold.

Further research would be necessary to synthesize and evaluate this compound and its derivatives for their ability to inhibit 5-lipoxygenase and exert anti-inflammatory effects.

Neuroprotective and Neuroleptic Agents

Derivatives of the indene scaffold have been investigated for their potential as neuroprotective and neuroleptic agents. Neuroprotection involves preventing or slowing the process of neuronal cell death, a key factor in neurodegenerative diseases.

Although no specific studies on the neuroprotective or neuroleptic activities of this compound were found, related indene analogs have shown promise. For example, certain indene-1-one analogs, such as donepezil, are established acetylcholinesterase inhibitors used in the management of Alzheimer's disease, demonstrating the utility of the indene core in targeting the central nervous system nih.gov. The neuroprotective effects of various compounds are often evaluated in models of NMDA-induced neurotoxicity nih.gov. Additionally, the free radical scavenger edaravone has demonstrated neuroprotective effects in cerebrovascular injury, highlighting another mechanism by which compounds can protect neuronal tissue nih.gov.

The synthesis and evaluation of derivatives of this compound could reveal novel compounds with the potential to modulate neurological pathways and offer therapeutic benefits for neurodegenerative or psychiatric disorders.

Enzyme Inhibition Studies (e.g., Cholinesterases, Succinate Dehydrogenase)

The indene framework has been utilized in the design of various enzyme inhibitors. A notable area of investigation is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.

While direct inhibition studies of this compound on cholinesterases or succinate dehydrogenase have not been reported, a recent study synthesized a series of indene-derived hydrazides and evaluated their in vitro acetylcholinesterase inhibitory activity. In this study, various substitutions on the indene ring were explored to understand their impact on enzyme inhibition. The research highlighted that the indene scaffold itself is a valuable starting point for the development of new cholinesterase inhibitors nih.gov.

The following table summarizes the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of some synthesized indene analogs from the aforementioned study.

| Compound ID | Substituent at R | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| SD-30 | 4-OH | 13.86 ± 0.163 | 48.55 ± 0.136 |

| SD-24 | 3-OH | 40.43 ± 0.067 | 92.86 ± 0.066 |

Data extracted from a study on indene-derived hydrazides nih.gov.

These findings suggest that modifications of the indene core, including the potential introduction of a bromo and methyl group at the 7 and 2 positions respectively, could lead to potent and selective enzyme inhibitors. Further research is required to explore the inhibitory potential of this compound against these and other enzymes.

Antimicrobial and Antifungal Investigations

The potential of halogenated organic compounds as antimicrobial and antifungal agents is a well-established area of research. The introduction of a bromine atom into the this compound structure suggests that it could be a candidate for such investigations.

However, a review of the scientific literature did not yield any studies specifically examining the antimicrobial or antifungal properties of this compound. The broader class of monoterpenes, some of which share structural similarities with components of the indene scaffold, has been shown to possess anti-inflammatory activity, which can be relevant in the context of infections nih.gov. The "magic methyl" effect in drug discovery also suggests that the methyl group can significantly influence the biological activity of a molecule mdpi.com.

Future research could involve screening this compound and its derivatives against a panel of pathogenic bacteria and fungi to determine their potential as novel antimicrobial agents.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The indene scaffold has been the subject of such studies to optimize its therapeutic potential.

While specific SAR studies focused on this compound are not available, research on related indene derivatives provides a framework for understanding how modifications to the indene core can impact biological effects. For example, in the development of 5-lipoxygenase inhibitors, the position and nature of substituents on the indene ring have been shown to be critical for activity nih.gov. Similarly, for cholinesterase inhibitors, substitutions on the indene moiety have been systematically varied to enhance potency and selectivity nih.gov.

The presence of a bromine atom at the 7-position and a methyl group at the 2-position of the indene ring in this compound provides specific structural features that could be systematically modified to probe their influence on various biological targets. Such SAR studies would be crucial in elucidating the therapeutic potential of this particular indene derivative.

Materials Science and Advanced Functional Materials

The unique electronic and structural properties of the indene ring system make it a valuable building block in materials science, particularly in the synthesis of catalysts for polymerization reactions.

Precursors for Metallocene Catalysts in Olefin Polymerization

Metallocene catalysts, which are organometallic compounds containing one or more cyclopentadienyl-type ligands, have revolutionized the field of olefin polymerization. These catalysts, often based on metals like zirconium or titanium, allow for precise control over the structure and properties of the resulting polymers, such as polyethylene and polypropylene mdpi.com.

Indenyl ligands, derived from indene, are a key class of ligands used in the synthesis of metallocene catalysts. The substituents on the indenyl ring can significantly influence the catalyst's activity, stereoselectivity, and the properties of the polymer produced. While there are no specific studies detailing the use of this compound as a precursor for metallocene catalysts, its structure suggests it could be a valuable starting material. The bromo and methyl groups on the indenyl ligand could sterically and electronically tune the properties of the resulting metallocene complex.

The synthesis of a metallocene catalyst from this compound would likely involve deprotonation of the indene to form the corresponding indenyl anion, followed by reaction with a suitable metal halide, such as zirconium tetrachloride. The resulting metallocene could then be activated with a co-catalyst, such as methylaluminoxane (MAO), to initiate olefin polymerization. The specific substitution pattern of this compound could lead to polymers with unique microstructures and properties.

Development of Organic Semiconductors and Electronics

While specific studies detailing the performance of this compound as a standalone organic semiconductor are not prevalent in the current body of research, its role as a precursor for more complex organic electronic materials is noted by chemical suppliers. The functionalization of the bromo-position allows for the introduction of various organic moieties, which can be used to tune the electronic properties of the resulting molecules. For instance, the synthesis of novel isoindigo-based organic semiconductors often involves the use of bromo-functionalized building blocks, which can be coupled to create larger conjugated systems with desirable charge-transport properties. mdpi.com

Applications in Photovoltaic Solar Cells and Organic Light-Emitting Diodes (OLEDs)

The utility of this compound in the fields of photovoltaics and OLEDs is primarily as an intermediate in the synthesis of more complex functional materials. Commercial suppliers of chemical compounds for electronics research list this compound as a material for OLEDs and other electronic applications. alfachemch.com The bromo-substituent is particularly useful for undergoing palladium-catalyzed cross-coupling reactions, which are a cornerstone in the synthesis of the complex conjugated molecules often used in hole-transporting layers (HTLs) or emissive layers of OLEDs and organic solar cells.

Exploitation of Amphiphilic Characteristics in Material Design

Currently, there is a lack of specific research in the public domain that details the synthesis and exploitation of amphiphilic characteristics of materials directly derived from this compound.

Synthesis of Complex Cyclic Compounds via Cycloaddition Reactions in Materials Science

While cycloaddition reactions, such as the Diels-Alder reaction, are a powerful tool for the synthesis of complex cyclic and polycyclic compounds in materials science, specific examples utilizing this compound as a diene or dienophile are not extensively reported in the available literature. However, the indene core is known to participate in such reactions, suggesting that this compound could potentially be employed in the synthesis of novel polymeric materials with tailored thermal and mechanical properties.

Catalysis

The primary and most well-documented application of this compound and its precursors in the field of catalysis is in the design and synthesis of ligands for organometallic catalysts, particularly for olefin polymerization.

Ligand Design for Organometallic Catalysis

Strategically substituted indene derivatives are highly valuable as precursors for the synthesis of ligands for metallocene catalysts, which are used in the production of polyolefins with specific microstructures and properties. The 7-aryl-2-methyl-1H-indene derivatives, which can be synthesized from precursors of this compound, are key building blocks for these metallocene catalysts. semanticscholar.org The substituents on the indenyl ligand framework, such as the aryl group at the 7-position and the methyl group at the 2-position, play a crucial role in determining the stereoselectivity and activity of the resulting catalyst. By modifying these substituents, the electronic and steric properties of the catalyst's active site can be fine-tuned to control the polymerization process and the properties of the resulting polymer.

Role of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of this compound and its precursors to create the aforementioned ligands for organometallic catalysts. The Suzuki coupling reaction, in particular, has been shown to be a highly efficient method for the synthesis of 7-aryl-2-methyl-1H-indenes from 4-bromo-2-methyl-1H-indanone, a direct precursor to this compound. semanticscholar.org

One notable study reports a highly efficient ligand-free palladium-catalyzed Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various aryl- and heteroarylboronic acids. semanticscholar.org This reaction proceeds with high yields and allows for the introduction of a wide range of substituents at the 7-position of the indene ring system. The resulting 4-aryl-2-methyl-1H-indanones can then be converted to the corresponding 7-aryl-2-methyl-1H-indenes through a simple reduction and dehydration procedure. semanticscholar.org This synthetic route highlights the importance of the bromo-functionality on the indene precursor as a handle for further molecular elaboration via palladium catalysis.

The following table summarizes the results of the ligand-free Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various boronic acids, demonstrating the versatility of this palladium-catalyzed transformation. semanticscholar.org

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2-methyl-1H-indanone | 98 |

| 2 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-2-methyl-1H-indanone | 95 |

| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methyl-1H-indanone | 96 |

| 4 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-methyl-1H-indanone | 92 |

| 5 | 2-Naphthylboronic acid | 4-(2-Naphthyl)-2-methyl-1H-indanone | 94 |

| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-(3,5-Bis(trifluoromethyl)phenyl)-2-methyl-1H-indanone | 97 |

These high-yielding reactions underscore the significance of palladium-catalyzed methods in leveraging the reactivity of the bromo-substituent on indene precursors to construct complex molecules for catalytic applications.

An Examination of this compound in Organic Synthesis

The chemical compound this compound is a substituted indene derivative that serves as a versatile precursor in the field of organic chemistry. Its structure, featuring a reactive bromine atom on the aromatic ring, makes it a valuable building block for the synthesis of more complex molecules through various functionalization techniques, particularly those involving palladium catalysis. This article explores its application in catalytic systems and its role as a key intermediate in multi-step organic synthesis.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Pathways

The synthesis of indenes, valued as building blocks for pharmaceuticals and materials, is an area of active research. uva.nlresearchgate.net Traditional methods are often being replaced by more efficient and sustainable catalytic routes. A promising future direction is the use of metallo-radical catalysis, which employs abundant and inexpensive first-row transition metals like cobalt. uva.nl This bio-inspired approach provides a sustainable pathway to various indene (B144670) derivatives by activating diazo compounds to form key carbene-radical intermediates that undergo ring-closure. uva.nl

Another efficient strategy involves ligand-free, palladium-catalyzed Suzuki coupling reactions. For instance, 4-bromo-2-methyl-1H-indanone, a close precursor to 7-Bromo-2-methyl-1H-indene, can be coupled with various aryl and heteroaryl boronic acids. semanticscholar.org This is followed by a simple reduction and dehydration procedure to yield the desired aryl-substituted indenes in high yields. semanticscholar.org Further research is expected to refine these methods, focusing on milder reaction conditions and expanding the substrate scope.

Future synthetic explorations may also include:

C-H Activation: Rhodium-catalyzed cascade reactions involving C-H activation offer an atom-economical protocol for constructing functionalized indene frameworks. researchgate.net

Gold-Catalyzed Cyclization: The intramolecular hydroalkylation of ynamides catalyzed by gold presents a straightforward route to indenes, which can then undergo further functionalization, such as electrophilic bromination. acs.org

Photocatalysis and Electrochemistry: These emerging techniques could offer green and highly selective pathways for the synthesis and functionalization of the indene scaffold.

Comprehensive Exploration of Biological Activities and Therapeutic Potential

Indene derivatives are recognized as crucial scaffolds in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial. researchgate.netresearchgate.net The introduction of a bromine atom, as seen in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this an exciting area for future therapeutic research.

In Vitro and In Vivo Bioactivity Assessments and Toxicity Profiling

The therapeutic potential of indene derivatives has been demonstrated across various disease models. Future research on this compound will likely involve extensive screening to identify and characterize its specific biological effects.